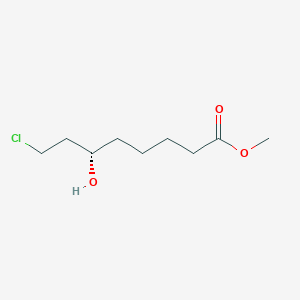![molecular formula C12H11NO3S B12555989 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- CAS No. 191467-22-8](/img/structure/B12555989.png)
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- involves several synthetic routes. One common method is the Diels-Alder reaction of tosyl cyanide and cyclopentadiene, followed by rearrangement of the intermediate to furnish the desired lactam along with acetyl tosyl sulfinate as a side product . Another approach involves the use of lipase enzymes for the resolution of racemic mixtures, where transesterification of the substrate preferentially forms the acyl derivative of one enantiomer .
Industrial Production Methods
Industrial production of this compound often employs large-scale biotransformation processes using whole cell catalysts. These processes are designed to achieve high optical purity, with enantiomeric excesses exceeding 98% . The use of transition metal-catalyzed methodologies, such as copper-mediated N-arylation, has also been explored for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Conversion to hydroxy amides through reduction processes.
Substitution: Reactions with electrophilic reagents to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions include epoxides, hydroxy amides, and polyfunctionalized bicyclic systems .
Applications De Recherche Scientifique
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of carbocyclic nucleosides and carbocyclic sugar amines.
Biology: Employed in the preparation of amino-peramivir, a potent neuraminidase inhibitor.
Medicine: Utilized in the synthesis of therapeutic drugs, including analogs of bredinin and (−)-carbovir
Industry: Applied in the chemoenzymatic synthesis of various compounds, leveraging its high optical purity.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- involves its role as a versatile intermediate in chemical reactions. Its unique bicyclic structure allows it to participate in various transformations, targeting molecular pathways involved in the synthesis of nucleosides and other biologically active compounds . The compound’s interactions with enzymes and catalysts facilitate these transformations, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another bicyclic compound used in synthetic chemistry.
4-Amino-2-cyclopentene-1-carboxylic acid lactam: A related compound with similar structural features.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- stands out due to its high optical purity and versatility in various chemical reactions. Its ability to undergo multiple types of transformations makes it a unique and valuable intermediate in the synthesis of complex molecules .
Propriétés
Numéro CAS |
191467-22-8 |
|---|---|
Formule moléculaire |
C12H11NO3S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C12H11NO3S/c14-12-9-6-7-10(8-9)13(12)17(15,16)11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Clé InChI |
PMMBGOFPGSPVCJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1N(C2=O)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
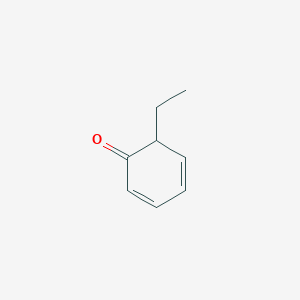
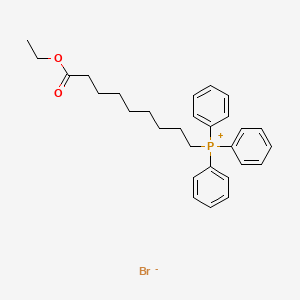
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)

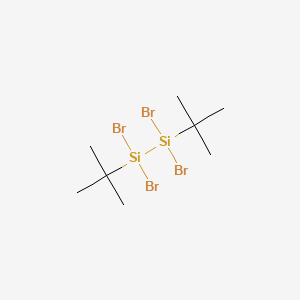
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
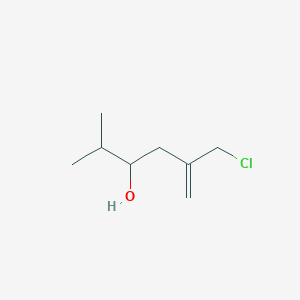
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
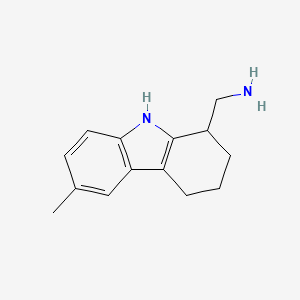
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)

